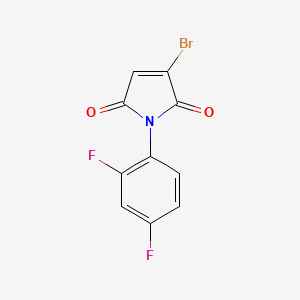

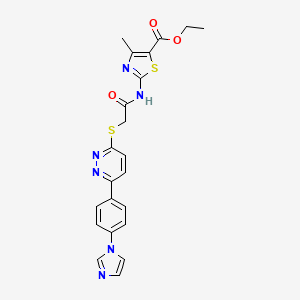

3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, an organic compound, a heterocyclic compound, etc.) .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with its own reactants, reagents, and conditions .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, optical activity, and others. These properties can help identify the compound and predict its behavior .Scientific Research Applications

Photoluminescent Materials

The study by Beyerlein and Tieke (2000) describes the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which are closely related to the chemical structure of interest. These polymers exhibit strong photoluminescence and are considered for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Glycolic Acid Oxidase Inhibitors

Rooney et al. (1983) explored derivatives of 3-hydroxy-1H-pyrrole-2,5-dione as inhibitors of glycolic acid oxidase. While this research focuses on biochemical applications, it underscores the versatility of the pyrrole-dione structure in medicinal chemistry (Rooney et al., 1983).

Semiconductor and Phototransistor Materials

Research by Guo, Sun, and Li (2014) on pyrrolo[3,4-c]pyrrole-1,3-dione-based polymer semiconductors highlights their promising performance in organic thin film transistors, demonstrating the utility of pyrrole-dione derivatives in advanced electronic devices (Guo, Sun, & Li, 2014).

Organic Phototransistors

Lee et al. (2018) synthesized a difluorinated diketopyrrolopyrrole derivative for use in bulk heterojunction-type organic phototransistors, showcasing the photophysical properties and electron acceptor capabilities of similar compounds (Lee et al., 2018).

Solvent Effects

Li et al. (2019) studied the solubility and solvent effects of 1-(2-bromo-phenyl)-pyrrole-2,5-dione, revealing insights into the solvation phenomena and solvent-solute interactions, which are critical for process design and material synthesis (Li et al., 2019).

Mechanism of Action

Mode of Action

It is believed that the compound interacts with its targets through a process of binding and causing conformational changes . These changes can affect the function of the target, leading to downstream effects.

Result of Action

The molecular and cellular effects of 3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione’s action are currently under investigation . Understanding these effects will provide insights into the compound’s potential therapeutic applications.

Action Environment

The action, efficacy, and stability of 3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione can be influenced by various environmental factors These can include pH, temperature, presence of other molecules, and more

Safety and Hazards

properties

IUPAC Name |

3-bromo-1-(2,4-difluorophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF2NO2/c11-6-4-9(15)14(10(6)16)8-2-1-5(12)3-7(8)13/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFFHRNJLAVNFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C(=O)C=C(C2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B2833901.png)

![4-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2833902.png)

![4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine](/img/structure/B2833903.png)

![4-oxo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4H-chromene-2-carboxamide](/img/structure/B2833906.png)

![7-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2833907.png)

![4-ethoxy-N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2833912.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2833920.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2833923.png)